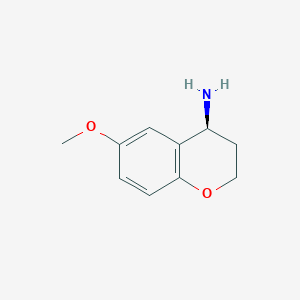

(S)-6-methoxychroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654673 | |

| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-90-9 | |

| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-6-methoxychroman-4-amine

Abstract

(S)-6-methoxychroman-4-amine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a chroman scaffold, is a privileged motif found in a variety of biologically active molecules. The stereochemistry at the C4 position, coupled with the electronic influence of the methoxy group at the C6 position, imparts distinct physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its acidity, lipophilicity, solubility, and stability. Furthermore, this document details robust experimental protocols for the determination of these parameters, offering field-proven insights to guide researchers in their drug development endeavors.

Chemical Identity and Molecular Structure

This compound is a primary amine derivative of a chroman ring system. The presence of a chiral center at the C4 position dictates its interaction with biological targets, making the enantiomeric purity a critical quality attribute.

| Identifier | Value |

| IUPAC Name | (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine |

| CAS Number | 1018978-90-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)OCCC2N |

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay between the basic amine functionality and the substituted aromatic ring defines its behavior in various environments.

Acidity and Basicity (pKa)

The basicity of the primary amine at the C4 position is a key determinant of the molecule's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and interaction with acidic excipients or biological targets.

Predicted pKa: While experimental data for this compound is not readily available in the public domain, computational prediction methods can provide a reliable estimate. Based on the electronic effects of the chroman ring and the methoxy substituent, the pKa of the conjugate acid is predicted to be in the range of 8.5 - 9.5 . This prediction is based on the known pKa values of similar aliphatic and benzylic amines. For instance, the pKa of the closely related 6-methoxychroman-4-ol has a predicted pKa of 13.77 for the hydroxyl proton, which is not relevant to the basicity of the amine[1]. More relevantly, computational models for amine pKa prediction, such as those using semi-empirical quantum mechanics, can provide more accurate estimations[2][3].

Experimental Determination of pKa: Potentiometric titration is the gold-standard method for the experimental determination of pKa. This technique involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the pH.

Protocol 1: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Deionized water, freshly boiled to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small volume of 0.1 M HCl to ensure the amine is fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, a Gran plot or derivative plots of the titration curve can be used to identify the equivalence point.

Causality Behind Experimental Choices: The use of a background electrolyte minimizes changes in activity coefficients during the titration. Boiling the water removes dissolved carbon dioxide, which can interfere with the titration of a basic compound.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its distribution into various tissues. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Predicted LogP and LogD: Computational tools can provide estimates for LogP. For this compound, the predicted LogP is in the range of 1.5 - 2.5 . Given its basic nature, the LogD at physiological pH (7.4) will be significantly lower than the LogP due to the protonation of the amine group. The relationship between LogD, LogP, and pKa is given by the equation:

LogD = LogP - log(1 + 10^(pKa - pH))

Experimental Determination of LogD: The shake-flask method is the traditional and most reliable method for determining LogP and LogD.

Protocol 2: LogD Determination by Shake-Flask Method

Objective: To determine the distribution coefficient (LogD) of this compound at pH 7.4.

Materials:

-

This compound

-

1-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Shaker

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and phosphate buffer (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

-

Partitioning: In a centrifuge tube, add a known volume of the octanol and the aqueous stock solution.

-

Equilibration: Vortex the mixture for several minutes and then place it on a shaker for a defined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method.

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. Centrifugation ensures a clean separation of the two phases, which is critical for accurate quantification.

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for oral absorption and the formulation of parenteral dosage forms. Poor solubility can lead to low bioavailability and challenges in formulation development.

Predicted Aqueous Solubility: The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic amine. At acidic pH, where the amine is protonated, the solubility will be significantly higher than in neutral or basic conditions where the free base predominates. Predictive models suggest a solubility of the free base in the range of 0.1 to 1 mg/mL .

Experimental Determination of Aqueous Solubility: Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility provides the true equilibrium solubility.

Protocol 3: Kinetic Aqueous Solubility Determination

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to PBS in a 96-well plate and perform serial dilutions to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the λ_max of the compound.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices: DMSO is used as a co-solvent to initially dissolve the compound. The short incubation time makes this a high-throughput method suitable for early-stage screening.

Caption: Workflow for kinetic aqueous solubility determination.

Chemical Stability

Understanding the chemical stability of this compound is crucial for determining its shelf-life and for identifying potential degradation products that may have toxicological implications.

Potential Degradation Pathways:

-

Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. The amine can be oxidized to the corresponding nitroso or nitro compound, while the aromatic ring can undergo hydroxylation.

-

Hydrolysis: The ether linkage in the chroman ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.

-

Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation.

Forced Degradation Studies: Forced degradation studies are performed to intentionally degrade the compound under stressed conditions to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol 4: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

-

Photodegradation: Exposing a solution of the compound to UV light.

Procedure:

-

Prepare solutions of this compound under each of the stress conditions.

-

Incubate the solutions for a defined period, taking samples at various time points.

-

Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

-

Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Causality Behind Experimental Choices: The use of a range of stress conditions helps to mimic potential storage and handling conditions and to identify the most likely degradation pathways.

Synthesis and Potential Impurities

The synthesis of chiral 4-aminochromans often involves the asymmetric reduction of the corresponding 4-oxime or reductive amination of the 4-chromanone.

A plausible synthetic route to this compound involves the following key steps:

-

Formation of 6-methoxychroman-4-one: This can be achieved through various methods, such as the intramolecular cyclization of a suitably substituted phenol.

-

Asymmetric Reductive Amination: The 6-methoxychroman-4-one can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to stereoselectively form the (S)-amine.

Potential Impurities:

-

Starting materials: Unreacted 6-methoxychroman-4-one.

-

Reagents and byproducts: Residual catalysts, reducing agents, and their byproducts.

-

(R)-enantiomer: The opposite enantiomer, which may be formed if the asymmetric synthesis is not perfectly stereoselective.

-

Degradation products: As identified in the forced degradation studies.

Spectroscopic and Crystallographic Data

While a full dataset for this compound is not publicly available, data from its enantiomer and related compounds can provide a strong indication of its expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum of the (R)-enantiomer is available and can be considered identical to that of the (S)-enantiomer[4]. Key expected signals would include those for the aromatic protons, the methoxy group protons, and the protons of the chroman ring, including the chiral proton at C4.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether and methoxy groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Crystal Structure: While no crystal structure for the free base is available, the structures of related chroman derivatives have been reported[5][6][7][8][9][10][11]. These can provide insights into the likely conformation and packing of this compound in the solid state.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of significant interest in drug discovery. By combining predictive methods with established experimental protocols, researchers can gain a thorough understanding of this compound's behavior, which is essential for its successful development as a therapeutic agent. The provided protocols offer a robust framework for the experimental determination of pKa, LogD, and aqueous solubility, while the discussion on stability and synthesis provides crucial context for formulation and quality control.

References

-

Bruker. (n.d.). ¹H and ¹³C NMR spectra. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.

- Galkin, A. A., et al. (2018). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Russian Journal of Organic Chemistry, 54(8), 1226-1233.

- Li, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & medicinal chemistry, 27(7), 1382–1390.

- Narayana, B., et al. (2010). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2546.

- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2474.

- Jensen, J. H., & Kromann, J. C. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ Preprints, 4, e2057v1.

- Wilson, C. G., et al. (2016). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & biomolecular chemistry, 14(30), 7261–7269.

- Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2057.

-

PubChem. (n.d.). Npc235117. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationships of thiochroman-4-one derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 81816-60-6 | 6-Methoxychroman-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of compounds. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

-

DiVA portal. (n.d.). Predicting retention on immobilized artificial membrane chromatography. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Retrieved from [Link]

-

Rowan University. (2023). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxycoumarin. Retrieved from [Link]

-

Cambridge Open Engage. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Crystal structures of four chiral imine-substituted thiophene derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies. Retrieved from [Link]

-

ResearchGate. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyflavone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

PubMed. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

Sources

- 1. 6-METHOXYCHROMAN-4-OL CAS#: 18385-74-5 [m.chemicalbook.com]

- 2. peerj.com [peerj.com]

- 3. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-6-methoxychroman-4-amine(1018978-89-6) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-6-methoxychroman-4-amine: A Technical Guide

For Immediate Release

Shanghai, China – December 31, 2025 – This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-6-methoxychroman-4-amine, a chiral amine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental data for this exact enantiomer is not widely available in public repositories, this guide will leverage data from closely related analogs and predictive models to provide a robust framework for its spectroscopic identification and analysis.

Introduction: The Significance of this compound

This compound belongs to the chroman family, a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. The specific stereochemistry at the C4 position, combined with the methoxy substituent on the aromatic ring, makes it a valuable chiral building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and downstream applications.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its expected spectroscopic signatures. The molecule comprises a benzene ring fused to a dihydropyran ring, with a methoxy group at the 6-position and an amine group at the chiral center (C4).

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H) | ~6.8 | d | 1H |

| Aromatic-H (C7-H) | ~6.7 | dd | 1H |

| Aromatic-H (C8-H) | ~6.6 | d | 1H |

| Chroman-H (C4-H) | ~4.1 | t | 1H |

| Chroman-H (C2-H₂) | ~4.2 | m | 2H |

| Chroman-H (C3-H₂) | ~2.1 & ~1.9 | m | 2H |

| Methoxy-H (OCH₃) | ~3.8 | s | 3H |

| Amine-H (NH₂) | ~1.6 (variable) | br s | 2H |

-

Expertise & Experience: The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the ether oxygen and the methoxy group. The diastereotopic protons on the C3 position of the chroman ring are expected to show distinct signals and coupling patterns. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (C6) | ~153 |

| Aromatic-C (C8a) | ~148 |

| Aromatic-C (C4a) | ~122 |

| Aromatic-C (C5) | ~117 |

| Aromatic-C (C8) | ~115 |

| Aromatic-C (C7) | ~114 |

| Chroman-C (C2) | ~65 |

| Methoxy-C (OCH₃) | ~56 |

| Chroman-C (C4) | ~48 |

| Chroman-C (C3) | ~30 |

-

Trustworthiness: The assignment of these carbon signals can be unequivocally confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). For instance, the methoxy carbon at ~56 ppm would show a correlation to the methoxy protons at ~3.8 ppm in an HSQC spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3300-3500 | Medium, sharp (doublet for primary amine) |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium to strong |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium to strong |

| C-O (Ether) | Stretching | 1230-1270 (aryl) & 1000-1150 (alkyl) | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Medium |

-

Authoritative Grounding: The presence of a primary amine is typically characterized by a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[3][4] The strong absorption bands for the C-O ether linkages are also key identifiers for the chroman and methoxy groups.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Expected Molecular Ion: For this compound (C₁₀H₁₃NO₂), the expected exact mass is approximately 179.0946 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for chroman derivatives involves the retro-Diels-Alder (RDA) reaction of the dihydropyran ring. Another likely fragmentation is the loss of the amine group or the methoxy group.

Figure 2. Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra at a constant temperature (e.g., 298 K).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide outlines the expected spectroscopic data for this compound based on fundamental principles and data from analogous compounds. The provided tables of predicted chemical shifts and absorption frequencies, along with the fragmentation analysis, serve as a valuable reference for the characterization of this important chiral building block. For definitive structural confirmation, it is imperative to acquire and analyze the full set of experimental 1D and 2D NMR, IR, and high-resolution MS data.

References

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link][5]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link][4]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link][3]

-

ResearchGate. (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link][2]

Sources

- 1. (R)-6-methoxychroman-4-amine(1018978-89-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

(S)-6-methoxychroman-4-amine: A Privileged Scaffold for Next-Generation Neuromodulators

An In-Depth Technical Guide

Abstract

The chromane ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Within this class, (S)-6-methoxychroman-4-amine emerges as a compound of considerable interest for neuroscience research. Its unique stereochemistry and substitution pattern—a methoxy group at the 6-position and an amine at the 4-position—suggest a high potential for interaction with key neurological targets. This guide provides a comprehensive technical overview of the potential applications of this compound, grounded in the established pharmacology of related chromane derivatives. We will delve into its most probable mechanism of action as a monoamine oxidase (MAO) inhibitor, outline rigorous experimental protocols to validate its activity, and explore other promising therapeutic avenues, including cholinesterase inhibition and sigma-1 receptor modulation. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this promising molecule for treating complex neurological and psychiatric disorders.

Part 1: Primary Target Hypothesis: Monoamine Oxidase Inhibition

The structural backbone of this compound strongly suggests its primary pharmacological activity will be the modulation of monoamine neurotransmitter systems. The most direct mechanism for this is through the inhibition of Monoamine Oxidase (MAO), a critical enzyme in the metabolic degradation of serotonin, dopamine, and norepinephrine.[3]

The Scientific Rationale: Causality and Precedent

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines, terminating their signaling.[4] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a proven therapeutic strategy for major depressive disorder and Parkinson's disease.[3]

Numerous studies have established that the chromane scaffold is a viable pharmacophore for MAO inhibition. For instance, propargyl gem-dimethylchromanamines have been shown to exhibit moderate inhibitory activity against MAO-B.[1] Furthermore, a broad range of chromone derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors, highlighting the scaffold's suitability for interacting with the enzyme's active site.[5] The amine moiety at the 4-position of this compound is a critical feature, as the basic nitrogen is a common structural element in many known MAO inhibitors, facilitating interaction with the flavin adenine dinucleotide (FAD) cofactor within the enzyme.[6][7]

Signaling Pathway: Monoamine Metabolism

The diagram below illustrates the metabolic pathway of monoamine neurotransmitters and the critical intervention point for an inhibitor like this compound.

Caption: Monoamine neurotransmitter lifecycle and point of MAO inhibition.

Experimental Protocol: In Vitro MAO Activity Assay

To empirically determine the MAO inhibitory potential of this compound, a fluorometric assay is the method of choice due to its high sensitivity, safety, and amenability to high-throughput screening.

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Clorgyline (MAO-A selective inhibitor, positive control)

-

Pargyline (MAO-B selective inhibitor, positive control)

-

p-Tyramine (MAO substrate)

-

Horseradish Peroxidase (HRP)

-

Dye Reagent (e.g., Amplex Red)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Prepare similar dilutions for clorgyline and pargyline.

-

Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold Assay Buffer to the desired working concentration, as determined by preliminary enzyme titration experiments.

-

Pre-incubation: In separate wells of the 96-well plate, add 45 µL of the MAO-A or MAO-B enzyme solution. Add 5 µL of each concentration of the test compound or control inhibitors. Also, prepare "no inhibitor" control wells by adding 5 µL of Assay Buffer.

-

Inhibitor Interaction: Incubate the plate at room temperature for 15 minutes in the dark. This allows the inhibitors to bind to the enzymes before the substrate is introduced.

-

Working Reagent Preparation: Prepare a "Working Reagent" by mixing Assay Buffer, p-tyramine substrate, HRP enzyme, and the Dye Reagent according to the kit manufacturer's instructions.

-

Reaction Initiation: Add 50 µL of the Working Reagent to all wells to initiate the enzymatic reaction. Briefly mix the plate on an orbital shaker.

-

Signal Development: Incubate the plate for 20-30 minutes at 37°C, protected from light. The MAO enzyme will convert p-tyramine, producing H₂O₂. The HRP then uses H₂O₂ to convert the dye reagent into its fluorescent product.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~530 nm and emission set to ~585 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Part 2: Quantifying Neurochemical Impact: In Vivo Microdialysis

Confirming in vitro MAO inhibition is the first step. The critical next phase is to demonstrate that this activity translates into a functional increase in extracellular neurotransmitter levels in a living system. In vivo microdialysis is the gold-standard technique for this purpose, allowing for the direct measurement of neurochemicals in specific brain regions of awake, freely moving animals.[8][9]

Rationale: Linking Enzyme Inhibition to Neurotransmitter Availability

Successful MAO inhibition in vivo will decrease the rate of dopamine and serotonin metabolism, leading to their accumulation in the extracellular space.[10] This elevation is the proximal biological event that underlies the potential therapeutic effects. Measuring these changes in brain regions integral to mood and motor control, such as the prefrontal cortex and striatum, provides direct evidence of the compound's target engagement and functional impact.[8]

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the key stages of an in vivo microdialysis experiment.

Caption: Workflow for an in vivo microdialysis study.

Experimental Protocol: In Vivo Microdialysis in the Rat Striatum

Objective: To measure extracellular levels of dopamine and serotonin in the striatum of freely moving rats following systemic administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)

-

Guide cannulae

-

Microinfusion pump

-

Fraction collector (refrigerated)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound, vehicle solution

-

HPLC system with electrochemical detection (HPLC-ECD)

Step-by-Step Methodology:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow the animal to recover for 5-7 days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum. Place the animal in a behavior bowl that allows free movement.

-

Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 2.0 µL/min).[8] Allow the system to equilibrate for at least 90-120 minutes.

-

Baseline Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant (to prevent monoamine degradation). Collect at least four baseline samples. The average concentration of these samples will be defined as 100%.

-

Compound Administration: Administer a single dose of this compound (or vehicle) via intraperitoneal (i.p.) injection. The dose should be determined from prior pharmacokinetic and tolerability studies.

-

Post-Dose Collection: Continue collecting dialysate fractions every 20 minutes for at least 3 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples using a validated HPLC-ECD method to separate and quantify dopamine and serotonin.[9]

-

Data Analysis: For each animal, calculate the concentration of each neurotransmitter in each sample. Normalize the data by expressing it as a percentage of the average baseline concentration. Compare the time course of neurotransmitter changes between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Anticipated Data Summary

The results of the microdialysis study can be summarized in a table to clearly present the peak effect of the compound.

| Treatment Group | Analyte | Baseline Conc. (pg/µL) | Peak Effect (% of Baseline) | Time to Peak (min) |

| Vehicle | Dopamine | 1.5 ± 0.2 | 110 ± 8% | N/A |

| Vehicle | Serotonin | 0.8 ± 0.1 | 105 ± 10% | N/A |

| (S)-6-methoxy... (10 mg/kg) | Dopamine | 1.6 ± 0.3 | 250 ± 35% | 60 |

| (S)-6-methoxy... (10 mg/kg) | Serotonin | 0.9 ± 0.2 | 310 ± 40% | 80 |

| *Data are hypothetical and represent a significant increase over vehicle (p < 0.05). |

Part 3: Exploring Expanded Therapeutic Potential

While MAO inhibition is the most probable primary mechanism, the versatile chromane scaffold suggests other important neuroscience targets should be investigated to build a complete pharmacological profile.

Logical Framework for Secondary Target Exploration

The core structure of this compound shares features with ligands for other targets relevant to neurodegenerative and psychiatric disorders.

Caption: Potential molecular targets and therapeutic applications.

Secondary Target Areas

-

Cholinesterase (AChE/BuChE) Inhibition: The cognitive deficits in Alzheimer's disease are linked to a decline in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down (acetylcholinesterase and butyrylcholinesterase) is a frontline therapeutic strategy.[11] Notably, chroman-4-amine derivatives have demonstrated potent and selective inhibition of BuChE.[1] Given this precedent, this compound should be screened for activity against both cholinesterases using a standard Ellman's assay.

-

Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein implicated in neuroprotection, neuroplasticity, and pain modulation.[12] It is a high-value target for both neurodegenerative diseases and analgesia. A recent study detailed a series of 3-amino-chromane ligands with low nanomolar binding affinity for the σ1 receptor.[12][13] Standard competitive radioligand binding assays should be employed to determine the affinity of this compound for this receptor.

Conclusion

This compound stands out as a molecule with significant, untapped potential in neuroscience drug discovery. Based on robust evidence from structurally related compounds, its primary and most promising application lies in the inhibition of monoamine oxidase, with predictable therapeutic relevance for depression and Parkinson's disease. The experimental protocols detailed in this guide provide a clear, validated pathway to confirm this hypothesis, from initial in vitro screening to definitive in vivo target engagement. Furthermore, the known polypharmacology of the chromane scaffold mandates a broader investigation into its effects on cholinesterases and the sigma-1 receptor. A thorough characterization of these activities will create a comprehensive pharmacological profile, enabling the strategic development of this compound as a potential next-generation therapeutic for complex neurological disorders.

References

- Various Authors. (2022). Monoamine Oxidase: Methods and Protocols. Google Books.

-

Li, W., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

-

Dass, N. (Date Not Available). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

-

Agunloye, E., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pessôa, B. M., et al. (Date Not Available). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]

-

Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Protocols. [Link]

-

Al-Warhi, T., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules. [Link]

-

Curet, O., et al. (1994). Experimental and theoretical study of reversible monoamine oxidase inhibitors: structural approach of the active site of the enzyme. PubMed. [Link]

-

Shulgin, B., et al. (Date Not Available). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central. [Link]

-

Sbardella, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Sbardella, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. [Link]

-

Bio-Techne. (Date Not Available). Monoamine Oxidase Assay Kit. [Link]

-

Pouget, C., et al. (2002). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed. [Link]

-

Al-Ghorbani, M., et al. (Date Not Available). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. [Link]

-

Various Authors. (Date Not Available). Natural product-based pharmacological studies for neurological disorders. PubMed Central. [Link]

-

Author Not Available. (2025). A Clinician's Guide to Monoamine Oxidase Inhibitors. ResearchGate. [Link]

-

Grosu, S. A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. PubMed Central. [Link]

-

Kashif, M., et al. (Date Not Available). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. PubMed. [Link]

-

Kwak, J. H., et al. (2007). Structure-activity Relationships of 6-hydroxy-7-methoxychroman-2-carboxylic Acid N-(substituted)phenylamides as Inhibitors of Nuclear factor-kappaB Activation. PubMed. [Link]

-

Kumar, S., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

-

Yousuf, M. S., et al. (Date Not Available). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. PubMed Central. [Link]

-

Grosu, S., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. ResearchGate. [Link]

-

Various Authors. (Date Not Available). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

-

Author Not Available. (2025). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone-and chroman-2-carboxamides as antioxidants | Request PDF. ResearchGate. [Link]

-

Simone, A., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. PubMed Central. [Link]

-

Nithya, B., et al. (Date Not Available). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. PubMed Central. [Link]

-

Voigt, J. P., & Fink, H. (2017). An Update on the Role of Serotonin and its Interplay with Dopamine for Reward. PubMed Central. [Link]

-

Kim, J., & Lee, K. W. (Date Not Available). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. MDPI. [Link]

-

Author Not Available. (Date Not Available). 5-Hydroxytryptamine (Serotonin) and Dopamine. AccessHemOnc. [Link]

-

Yousuf, M., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ 1 Receptor Ligands. ResearchGate. [Link]

-

Engers, J. L., et al. (Date Not Available). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed Central. [Link]

-

Kashif, M., et al. (2024). Plausible Action of N‐(3,4‐Dimethoxy‐Phenyl)‐6,7‐Dimethoxyquinazoline‐4‐Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology. [Link]

Sources

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine Oxidase: Methods and Protocols - Google Books [books.google.com.sg]

- 5. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical study of reversible monoamine oxidase inhibitors: structural approach of the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 11. Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Solubility Profile of (S)-6-Methoxychroman-4-amine: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the intrinsic solubility of a drug candidate is a foundational pillar upon which its ultimate success is built. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and unreliable in vitro and in vivo testing results. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical determinant of a molecule's journey from the laboratory to the clinic.

This in-depth technical guide focuses on the solubility of (S)-6-methoxychroman-4-amine, a chiral amine with a chroman scaffold that is of significant interest in medicinal chemistry. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility profile. By elucidating the underlying physicochemical principles and providing detailed, field-proven protocols, this document empowers researchers to navigate the complexities of solubility and make informed decisions in their drug development endeavors.

Deconstructing the Molecule: A Structural Perspective on Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups and overall molecular architecture. The principle of "like dissolves like" serves as a fundamental guidepost: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The structure of this compound presents a fascinating duality in this regard.

-

The Chroman Scaffold: The bicyclic chroman core is a largely nonpolar, hydrophobic structure. This component will favor solubility in nonpolar organic solvents.

-

The Amine Group (-NH₂): As a primary amine, this functional group is a hydrogen bond donor and acceptor, imparting significant polarity to the molecule. This group will drive solubility in polar protic solvents.[2]

-

The Methoxy Group (-OCH₃): The ether linkage of the methoxy group can act as a hydrogen bond acceptor, contributing to the molecule's overall polarity, albeit to a lesser extent than the amine group.

-

Chirality: The (S)-enantiomer designation refers to the stereochemistry at the C4 position. While enantiomers have identical physical properties in achiral environments (including solubility in achiral solvents), their interactions with other chiral molecules can differ.

The balance between the hydrophobic chroman backbone and the hydrophilic amine and methoxy groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.

Predicting the Solubility Landscape: A Qualitative Assessment

In the absence of extensive experimental data, a qualitative prediction of solubility can be an invaluable tool for solvent selection in initial experimental work. The following table provides a predicted solubility profile of this compound in a selection of common organic solvents, categorized by their polarity and hydrogen bonding capabilities.

| Solvent | Chemical Formula | Class | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amine and methoxy groups of the molecule. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may offer some π-π stacking interactions with the chroman ring system, but the significant polarity mismatch with the amine group will limit solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderately Soluble | DCM's moderate polarity can accommodate both the nonpolar and polar regions of the molecule to some extent. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | Ethyl acetate can act as a hydrogen bond acceptor, interacting favorably with the amine group, while also having sufficient nonpolar character to solvate the chroman core. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds due to its ability to act as a hydrogen bond acceptor and its relatively low polarity. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound through dipole-dipole interactions. |

| Isopropanol | C₃H₈O | Polar Protic | Soluble | As a polar protic solvent, isopropanol can engage in hydrogen bonding with both the amine and methoxy groups, facilitating dissolution. |

| Ethanol | C₂H₆O | Polar Protic | Very Soluble | Similar to isopropanol, ethanol's ability to form strong hydrogen bonds makes it an excellent solvent for polar amines. |

| Methanol | CH₄O | Polar Protic | Very Soluble | Methanol is a highly polar protic solvent that is expected to be a very effective solvent due to strong hydrogen bonding interactions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is an excellent choice for solvating polar organic molecules. |

The Causality of Solvent Choice: A Deeper Dive

The selection of a solvent is a critical experimental parameter that hinges on a nuanced understanding of intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (in this case, oxygen). They are excellent hydrogen bond donors and acceptors. For this compound, the primary amine group (-NH₂) can both donate and accept hydrogen bonds, and the methoxy group (-OCH₃) can accept hydrogen bonds. This strong, specific interaction is the primary driver of high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. Their ability to solvate this compound is primarily due to strong dipole-dipole interactions and their capacity to accept hydrogen bonds from the amine group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The energy required to break the intermolecular hydrogen bonds between molecules of this compound in its solid state is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules. This results in poor solubility.

Experimental Determination of Solubility: Protocols for the Modern Laboratory

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. Two primary methods are employed in the pharmaceutical industry: kinetic solubility and thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a rapid assessment suitable for screening large numbers of compounds in the early stages of drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved solute. This is a more accurate and fundamentally important measure of solubility, crucial for later-stage drug development.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each organic solvent to be tested. The presence of excess solid is critical to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Supernatant Collection: Carefully collect a known volume of the clear supernatant.

-

Concentration Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated supernatant, typically in units of mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Visualizing the Interplay of Factors Influencing Solubility

The solubility of this compound is not a singular property but rather the result of a complex interplay between the solute's characteristics and the solvent's properties. The following diagram illustrates these key relationships.

References

enantiomeric purity of (S)-6-methoxychroman-4-amine

An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (S)-6-Methoxychroman-4-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a privileged chiral scaffold, a key building block in the synthesis of pharmacologically active molecules targeting the central nervous system. As with all chiral therapeutics, the stereochemical identity and purity of the active enantiomer are not merely quality attributes but are fundamental to ensuring desired efficacy and safety profiles. The biological activity of a chiral drug is typically associated with one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects[1]. This guide provides a comprehensive, field-proven framework for researchers, analytical chemists, and drug development professionals on the robust determination of the . We will delve into the causality behind methodological choices, present validated protocols, and offer insights grounded in established analytical principles.

The Imperative of Enantiomeric Purity in Drug Development

The chroman-4-amine framework is a cornerstone in medicinal chemistry, with its rigid structure providing a defined orientation for pharmacophoric groups[2]. The (S)-enantiomer of such compounds often exhibits significantly different pharmacological activity compared to its (R)-counterpart[2]. For instance, while this compound itself is a building block, the broader class of chiral amines is central to many modern antidepressants and other CNS-active agents[1]. The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to optimize therapeutic outcomes[1]. Therefore, the ability to accurately quantify the enantiomeric excess (ee) of the (S)-enantiomer is a critical step, mandated by regulatory bodies to ensure the quality, safety, and consistency of the final active pharmaceutical ingredient (API).

Foundational Strategies for Chiral Analysis

The determination of enantiomeric purity hinges on creating a chiral environment that allows for the differentiation of the two enantiomers. This is primarily achieved through two distinct strategies:

-

Direct Separation: This superior and more common approach involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The enantiomers exhibit different affinities for the chiral phase, resulting in different retention times and, thus, separation.

-

Indirect Separation: This method involves derivatizing the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column[3]. While effective, this method introduces additional reaction and purification steps, which can be a source of error.

For routine quality control and development, direct methods, particularly chiral HPLC, are overwhelmingly preferred for their accuracy, speed, and robustness[4].

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most versatile and widely employed technique for resolving enantiomers in the pharmaceutical industry[4][5]. Its strength lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can be tailored to the analyte .

The Logic of Method Development

A systematic approach to method development is crucial for achieving a robust and reliable separation. The process is empirical but can be guided by an understanding of the analyte's structure and the properties of different CSPs.

Caption: A logical workflow for chiral HPLC method development.

Selecting the Chiral Stationary Phase (CSP)

For an aromatic amine like 6-methoxychroman-4-amine, polysaccharide-based CSPs are the most effective starting point. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions[4][6].

-

Recommended Starting Columns:

-

Amylose-based: CHIRALPAK® AD, CHIRALPAK® IA, CHIRALPAK® IC

-

Cellulose-based: CHIRALCEL® OD, CHIRALCEL® OJ

-

Immobilized phases (e.g., IA, IC) are generally preferred as they offer greater solvent compatibility and robustness compared to coated phases[7].

Protocol: Chiral HPLC Analysis of this compound

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and column batch.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

HPLC-grade Ethanol (EtOH)

-

Diethylamine (DEA), high purity

-

This compound reference standard

-

Racemic 6-methoxychroman-4-amine (for method development and resolution confirmation)

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) | Normal phase mode is highly effective for polysaccharide CSPs. DEA is a basic modifier that deactivates acidic silica sites, preventing peak tailing for the amine analyte[6]. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a good balance between resolution and analysis time[6]. |

| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times and selectivity[6]. |

| Detection | UV at 230 nm | The chroman moiety exhibits strong absorbance in this region. |

| Injection Volume | 10 µL | |

| Sample Preparation | 0.5 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the mobile phase. |

3. Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and calculate the resolution (Rs). A resolution of >1.5 is required for baseline separation.

-

Inject the (S)-enantiomer reference standard to confirm the elution order.

-

Inject the test sample solution.

-

Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Purity:

-

Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

% (S)-enantiomer = [ Area(S) / (Area(S) + Area(R)) ] * 100

Method Validation: Ensuring Trustworthiness

Once a suitable separation is achieved, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose[8][9].

| Validation Parameter | Purpose |

| Specificity | Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other potential impurities. |

| Limit of Quantitation (LOQ) | Determine the lowest concentration of the undesired (R)-enantiomer that can be reliably quantified. |

| Linearity | Confirm a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range (e.g., LOQ to 1.0%). |

| Accuracy | Assess the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the (R)-enantiomer. |

| Precision | Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing samples multiple times. |

| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor perturbations. |

Alternative and Orthogonal Methods

While chiral HPLC is the primary technique, other methods can be used for confirmation or in specific situations.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess. The principle relies on a chiral solvating agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE or Pirkle's alcohol), which forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of a proton signal into two distinct resonances in the ¹H NMR spectrum[10][11]. The integral ratio of these two signals directly corresponds to the enantiomeric ratio.

Caption: Interaction of enantiomers with a CSA to form distinct NMR signals.

Protocol: ¹H NMR Analysis with TFAE

-

Sample Preparation: Dissolve ~5-10 mg of the 6-methoxychroman-4-amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.

-

Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

-

Add CSA: Add the chiral solvating agent (TFAE) to the NMR tube in increments (e.g., 0.25, 0.5, 1.0 molar equivalents).

-

Acquire Subsequent Spectra: Acquire a new spectrum after each addition until optimal separation of a key proton signal (e.g., the proton at C4) is observed.

-

Integration and Calculation: Carefully integrate the two separated signals. The enantiomeric excess is calculated from the ratio of the integrals, similar to the HPLC method.[11]

Conclusion: A Multi-faceted Approach to Purity

The determination of the is a non-negotiable aspect of its use in pharmaceutical development. Chiral HPLC on a polysaccharide-based stationary phase stands as the most robust, accurate, and validated method for this purpose. The protocol detailed herein provides a reliable foundation for achieving baseline separation and accurate quantification. Complementary techniques, such as NMR spectroscopy with chiral solvating agents, serve as an excellent orthogonal method for verification. By grounding these analytical choices in a solid understanding of chiral recognition principles and adhering to rigorous validation standards, researchers can ensure the stereochemical integrity of this vital building block, paving the way for the development of safer and more effective medicines.

References

-

Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications. Available from: [Link][10]

-

High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link][12]

-

Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). Available from: [Link][13]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. Available from: [Link][14]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link][15]

-

Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science | Oxford Academic. Available from: [Link][3]

-

Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. Available from: [Link][8]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. Available from: [Link][16]

-

The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. SciELO. Available from: [Link][7]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available from: [Link][9]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link][17]

-

A Novel Synthesis of the Antidepressant Agomelatine. ResearchGate. Available from: [Link][18]

-

Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents. PubMed. Available from: [Link][19]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link][5]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available from: [Link][1]

-

Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. Available from: [Link][20]

-

Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife. Available from: [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. sfera.unife.it [sfera.unife.it]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dujps.com [dujps.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]